An In-depth Technical Guide to Dipropyl Succinate: Chemical Properties and Structure
An In-depth Technical Guide to Dipropyl Succinate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipropyl succinate (C₁₀H₁₈O₄), a diester of succinic acid and propanol, is a chemical compound with applications in various industrial sectors, including as a dispersant and detergent additive in lubricating oils.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of dipropyl succinate, its molecular structure, synthesis, and spectral analysis. The information is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Chemical and Physical Properties
Dipropyl succinate is a clear, colorless liquid with a mild, fruity, and wine-like odor.[1] It is soluble in ether but insoluble in water.[1] The key quantitative physical and chemical properties of dipropyl succinate are summarized in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₄ | [2][3] |
| Molecular Weight | 202.25 g/mol | [3] |
| CAS Number | 925-15-5 | [2] |
| IUPAC Name | dipropyl butanedioate | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Melting Point | -5.9 °C to -6 °C | [2][4] |
| Boiling Point | 250-252 °C | [2] |
| Density | 1.002 - 1.008 g/cm³ | [2][4] |
| Refractive Index (n_D^20) | 1.4240-1.4280 | [5] |
| Flash Point | 111.4 °C to 250-252 °C | [2] |
| Water Solubility | Insoluble | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.2 | [3] |
| Vapor Pressure | 0.0091 hPa @ 20°C | [6] |
Chemical Structure
Dipropyl succinate is the dipropyl ester of butanedioic acid (succinic acid). Its structure consists of a central four-carbon succinate backbone with a propyl ester group attached to each of the two carboxylic acid moieties.
Canonical SMILES: CCCOC(=O)CCC(=O)OCCC[3]
InChI Key: SZHZCPHKDJWHNG-UHFFFAOYSA-N[3]
Experimental Protocols
Synthesis via Fischer Esterification
Dipropyl succinate is typically synthesized by the Fischer esterification of succinic acid with n-propanol in the presence of an acid catalyst, such as sulfuric acid.[1][7] The reaction is driven to completion by removing the water produced, often through azeotropic distillation.[1]
Materials:
-
Succinic acid
-
n-Propanol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
5% Sodium bicarbonate solution (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent), combine succinic acid and an excess of n-propanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess n-propanol under reduced pressure using a rotary evaporator.
-
The crude dipropyl succinate can be further purified by vacuum distillation to obtain the final product.[8][9][10]
Spectroscopic Data
The structure of dipropyl succinate can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of dipropyl succinate is expected to show characteristic signals for the propyl and succinate methylene protons.[11][12]
-
A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl group.
-
A sextet for the methylene protons adjacent to the methyl group (-CH₂-CH₃).
-
A triplet for the methylene protons adjacent to the ester oxygen (O-CH₂-).
-
A singlet for the two equivalent methylene protons of the succinate backbone (-CH₂-CH₂-).
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.[13][14]
-
A signal for the carbonyl carbon of the ester group (C=O).
-
A signal for the methylene carbon attached to the ester oxygen (O-CH₂-).
-
Signals for the other two carbons of the propyl group.
-
A signal for the equivalent methylene carbons of the succinate backbone.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -C(=O)- | - | ~172 |
| -O-C H₂-CH₂-CH₃ | ~4.0 (t) | ~66 |
| -O-CH₂-C H₂-CH₃ | ~1.6 (sextet) | ~22 |
| -O-CH₂-CH₂-C H₃ | ~0.9 (t) | ~10 |
| -C(=O)-C H₂-C H₂-C(=O)- | ~2.6 (s) | ~29 |
(Note: Approximate chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and instrument.)
Infrared (IR) Spectroscopy
The IR spectrum of dipropyl succinate is characterized by strong absorptions corresponding to the ester functional group.[15][16]
-
C=O Stretch: A strong, sharp peak around 1735 cm⁻¹ is indicative of the carbonyl group in the ester.
-
C-O Stretch: A strong peak in the region of 1150-1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the alkane portions of the molecule.
Mass Spectrometry (MS)
The mass spectrum of dipropyl succinate can be used to determine its molecular weight and fragmentation pattern.[3][17] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed at m/z = 202. Common fragment ions would result from the cleavage of the ester groups.
Biological Activity and Applications
While succinate itself is a key intermediate in the citric acid cycle and has been implicated in cellular signaling, the biological activity of dipropyl succinate is not extensively studied.[3] It is primarily used in industrial applications.
-
Industrial Uses: Alkyl succinates, including dipropyl succinate, have been utilized as ashless dispersants and detergent additives for lubricating oils.[1][2] It also finds use as an intermediate in the synthesis of plastics and dyes.[18]
-
Toxicology: While comprehensive toxicological data is limited, it is generally considered to be of low concern for acute toxicity.[19] However, as with any chemical, appropriate safety precautions should be taken during handling. Recent studies have explored the toxicological profiles of related succinate esters as potential replacements for phthalate plasticizers, suggesting that some succinate-based plasticizers may have a more favorable safety profile.[20]
As there are no well-defined biological signaling pathways directly involving dipropyl succinate, a diagram for such a pathway is not included. The primary relevance of this compound to the fields of research and drug development may lie in its use as a non-endogenous chemical entity for various biochemical assays or as a reference compound.
Conclusion
Dipropyl succinate is a well-characterized diester with established chemical and physical properties. Its synthesis is straightforward, typically involving Fischer esterification. While its direct biological role appears limited, its industrial applications are notable. This guide provides foundational technical information that can be valuable for scientists and researchers who may be working with or exploring the applications of this and related compounds.
References
- 1. Dipropyl succinate | 925-15-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Dipropyl succinate | C10H18O4 | CID 13549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. di-n-propyl succinate [stenutz.eu]
- 5. Di-n-propyl succinate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. spectrabase.com [spectrabase.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uab.edu [uab.edu]
- 18. nbinno.com [nbinno.com]
- 19. fishersci.com [fishersci.com]
- 20. Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC [pmc.ncbi.nlm.nih.gov]
